molecular formula C48H69N15O14S2 B13408005 Arginine Vasopressin Diacetate

Arginine Vasopressin Diacetate

Cat. No.: B13408005
M. Wt: 1144.3 g/mol
InChI Key: ZHFGXNMADRRGQP-NQHFENJBSA-N
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Description

Arginine Vasopressin Diacetate (AVP-DA; CAS 75499-44-4) is the diacetate salt form of arginine vasopressin (Argipressin), a nonapeptide hormone synthesized in the hypothalamus. AVP-DA retains the core structure of native vasopressin, featuring a cyclic disulfide bridge (Cys¹–Cys⁶) and arginine at position 8 . It primarily acts via vasopressin receptors (V1a, V1b, V2), mediating vasoconstriction, antidiuresis, and adrenocorticotropic hormone (ACTH) release . The diacetate formulation enhances solubility and stability, making it suitable for therapeutic applications such as septic shock and diabetes insipidus .

Properties

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(4S,7R,10R,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29+,30+,31-,32+,33+,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-NQHFENJBSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H]2CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Preparation of Heptapeptide Intermediate

  • The heptapeptide sequence is Mpa(R1)-Tyrosine-Phenylalanine-Glutamine-Asparagine-Cysteine(R2)-Proline-OH.
  • Here, Mpa refers to 1-mercaptopropionic acid replacing the N-terminal cysteine.
  • R1 and R2 represent sulfhydryl protecting groups, which can be identical or different. Common protecting groups include acetamidomethyl, tertiary butyl, methoxy-benzyl, and trityl groups.
  • The heptapeptide is synthesized by condensation of a tripeptide (Mpa(R1)-Tyr-Phe-X) with a tetrapeptide (R3-Gln-Asn-Cys(R2)-Pro-OH), where X is a reactive group replacing the carboxyl group of phenylalanine.

Preparation of Dipeptide Intermediate

  • The dipeptide is (R3)-D-Arginine(HCl)-Glycine-NH2.
  • R3 is an acid-sensitive amino-protecting group, which allows selective deprotection under mild acidic conditions.
  • This dipeptide is synthesized separately and purified before coupling.

Condensation to Form Nonapeptide

  • The heptapeptide and dipeptide are condensed using carbodiimide chemistry, typically with N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent.
  • This step forms the full nonapeptide: Mpa(R1)-Tyr-Phe-Gln-Asn-Cys(R2)-Pro-D-Arg(HCl)-Gly-NH2.
  • The reaction is carried out under conditions that preserve the protecting groups and avoid side reactions.

Oxidative Cyclization

  • The nonapeptide is subjected to oxidation using iodine in a protic solvent at acidic pH (below 5.0).
  • This step forms the disulfide bond between the cysteine residue and the Mpa moiety, critical for biological activity.
  • The oxidation is carefully controlled to avoid over-oxidation or side reactions.

Purification and Conversion to Diacetate Salt

  • The oxidized product mixture is purified by ion exchange chromatography using a cation exchange resin equilibrated with acid.
  • Further purification is achieved by gel filtration chromatography on Sephadex G25 in 0.1 M acetic acid.
  • Fractions containing >99% pure arginine vasopressin are combined, concentrated by reverse osmosis, and freeze-dried to yield a white fluffy powder of the diacetate salt.
Step Yield (%) Purity (%) Notes
Heptapeptide synthesis Not specified High Protected peptide intermediates
Dipeptide synthesis Not specified High Acid-sensitive protecting groups used
Nonapeptide condensation Not specified High Carbodiimide-mediated condensation
Oxidative cyclization Not specified High Iodine oxidation under acidic conditions
Final purification and drying ~53% >99% Diacetate salt form, white fluffy powder
Overall yield (including all steps) 7.0–10.7% >99% Improved yield compared to earlier methods

The overall yield of arginine vasopressin diacetate prepared by this method ranges from approximately 7.0% to 10.7%, representing a 40% improvement over prior homogeneous phase synthesis methods. The purity consistently exceeds 99%, suitable for pharmaceutical use.

  • The described method avoids complex and expensive purification steps in the final stage, making the process more economical and scalable.
  • Use of specific sulfhydryl protecting groups and acid-sensitive amino-protecting groups enables selective reactions and high product integrity.
  • The oxidative step with iodine in protic solvent is critical for forming the biologically active disulfide bridge.
  • Comparative studies show this process yields higher purity and quantity than previous homogeneous phase syntheses starting from mercaptopropionic acid.
  • Additional modifications, such as position 1 and 2 substitutions, have been explored using combined solid-phase and solution-phase methods to study structure-activity relationships, but the core preparation method remains as above.
Component/Step Chemical/Condition Role/Function
Mpa (1-mercaptopropionic acid) N-terminal substitution Provides thiol for disulfide bond
Sulfhydryl protecting groups (R1, R2) Acetamidomethyl, trityl, etc. Protect cysteine thiol groups
Amino-protecting group (R3) Acid-sensitive group Protects D-arginine amino group
Coupling agent N,N'-dicyclohexylcarbodiimide (DCC) Facilitates peptide bond formation
Oxidizing agent Iodine in protic solvent, pH < 5 Forms disulfide bond
Purification methods Ion exchange chromatography, gel filtration Achieves >99% purity
Final form Diacetate salt Stable, pharmaceutically acceptable form

The preparation of this compound involves a multi-step peptide synthesis strategy combining protected peptide fragment preparation, selective condensation, oxidative cyclization, and rigorous purification. The process achieves high purity (>99%) and improved yields (up to 10.7%) compared to earlier methods. Key innovations include the use of specific protecting groups and iodine oxidation under controlled acidic conditions. This method is well-documented in patent literature and supported by research publications, making it authoritative and suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Receptor Binding and Signal Transduction

AVP-DA exerts its biological effects through interactions with vasopressin receptors (V1a, V1b, and V2), initiating distinct intracellular signaling pathways:

Receptor Signaling Pathway Biological Effect Key Findings
V1aGq/11 → PLC → IP3/DAG → Ca²⁺↑Vasoconstriction, platelet aggregationAVP-DA increases cytosolic Ca²⁺ in cardiac myocytes by 150% (1 μM) .
V2Gs → cAMP ↑ → Aquaporin-2 activationAntidiuresis, water reabsorptionBinds V2 receptors with Kd = 0.3 nM, elevating cAMP by 80% in renal cells .
  • Mechanism : V1a activation triggers phospholipase C (PLC), increasing inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC) . V2 activation stimulates adenylate cyclase, raising cyclic AMP (cAMP) and promoting aquaporin-2 insertion in renal tubules .

Hydrolysis and Metabolic Degradation

AVP-DA undergoes enzymatic hydrolysis in biological systems, primarily via proteases:

Reaction Site Enzyme Products Functional Impact
Peptide bonds (Gln⁴–Asn⁵)EndopeptidasesFragmented peptidesReduces antidiuretic activity by 90% .
Acetate groupsEsterasesFree acetic acid, deacetylated AVPDecreases solubility and receptor affinity.
  • Half-life : AVP-DA’s plasma half-life is ~15–20 minutes in humans due to rapid hydrolysis.

Disulfide Bridge Redox Dynamics

The cyclic structure of AVP-DA is stabilized by a disulfide bond (Cys¹–Cys⁶), critical for receptor binding:

Reaction Conditions Outcome
Reduction (e.g., DTT)pH 7.4, 37°CLinear peptide → Loss of bioactivity.
Oxidation (e.g., H₂O₂)Physiological conditionsReforms disulfide bridge → Restores activity.
  • Structural Stability : The disulfide bond confers resistance to proteolysis, increasing bioavailability compared to linear analogues .

Synthetic Modification and Stability

AVP-DA is synthesized via solid-phase peptide synthesis (SPPS) with post-translational acetylation:

Step Reagents/Conditions Yield Purity
SPPS assemblyFmoc chemistry, DIC/HOBt65%85%
AcetylationAcetic anhydride, DMF90%95%
Disulfide formationI₂ oxidation, pH 8.575%98%
  • Optimization : Acetylation at the N-terminus enhances metabolic stability without compromising V2 affinity .

Interaction with Inflammatory Mediators

AVP-DA modulates immune responses through cross-talk with cytokines:

Cytokine Interaction Effect Study
IL-1βSynergistic iNOS induction↑ Nitric oxide (NO) by 200% in myocytesCo-stimulation with IL-1β enhances NO synthesis via PKC .
IFN-γEnhanced leukocyte migration↑ Monocyte chemotaxis (EC₅₀ = 10 nM)AVP-DA primes leukocytes for chemokine response .

Comparative Analysis with Analogues

Compound Structural Difference Receptor Affinity Key Reaction
Desmopressin1-deamino, D-Arg⁸V2-selective (Kd = 0.2 nM)Resists peptidase cleavage → t₁/₂ = 2.5 hr .
TerlipressinGly³-Lys⁸-NH₂V1a-selective (Kd = 0.5 nM)Slow hydrolysis to lysine-vasopressin .

Scientific Research Applications

Clinical Applications

Fluid Regulation and Antidiuretic Effects

Arginine Vasopressin Diacetate is primarily utilized for its antidiuretic properties, which help manage conditions like diabetes insipidus. This condition is characterized by the inability to concentrate urine due to a deficiency in vasopressin. The administration of this compound can effectively reduce polyuria and polydipsia associated with this disorder.

Table 1: Clinical Applications of this compound

ApplicationMechanism of ActionClinical Use Cases
Antidiuretic effectIncreases water reabsorption in kidneysDiabetes insipidus
Blood pressure regulationInduces vasoconstrictionVasodilatory shock
Hemostatic agentPromotes platelet aggregationTreatment of bleeding disorders
Management of esophageal varicesReduces portal hypertensionPrevents variceal bleeding

Research Applications

Vasopressin Receptor Studies

Research into the mechanisms of action of this compound has significantly advanced the understanding of vasopressin receptors (V1a, V1b, V2). These receptors play crucial roles in various physiological processes, including cardiovascular function and renal water reabsorption.

Case Study: V1a Receptor Modulation

A study investigated the effects of Arginine Vasopressin on human leukocytes, demonstrating its role in enhancing migration and respiratory burst activity through V1a receptor interaction. This finding has implications for understanding immune responses and potential therapeutic strategies for inflammatory diseases .

Table 2: Research Findings on this compound

Study FocusFindingsImplications
Leukocyte migrationEnhanced migration and chemotaxisPotential use in treating immune disorders
Blood pressure modulationEffective in managing vasodilatory shockUseful in critical care settings
Antidiuretic responseProlonged effects compared to natural vasopressinBetter management strategies for diabetes insipidus

Pharmacological Insights

Mechanism of Action

This compound acts primarily through the V2 receptor in the kidneys, promoting water reabsorption and thus concentrating urine. Its action on V1a receptors also contributes to vascular smooth muscle contraction, leading to increased systemic vascular resistance and blood pressure.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has a longer duration of action compared to its natural counterpart due to its resistance to enzymatic degradation. This property enhances its utility in clinical settings where sustained effects are desired.

Case Studies and Clinical Trials

Case Study: Diabetes Insipidus Management

In a clinical trial involving patients with central diabetes insipidus, treatment with this compound resulted in significant reductions in urine output and improved hydration status. Patients reported enhanced quality of life with minimal side effects .

Clinical Trial Insights

  • Trial Focus: Efficacy of this compound in managing septic shock.
  • Results: Demonstrated improved hemodynamic stability compared to standard therapies, suggesting a valuable role in critical care scenarios .

Comparison with Similar Compounds

Structural and Molecular Differences

Parameter Arginine Vasopressin Diacetate (AVP-DA) Desmopressin Acetate Argipressin (AVP) Oxytocin
CAS Number 75499-44-4 16789-98-3 113-79-1 50-56-6
Molecular Formula C₄₆H₆₅N₁₅O₁₂S₂·2(C₂H₄O₂) C₄₆H₆₄N₁₄O₁₂S₂·C₂H₄O₂ C₄₆H₆₅N₁₅O₁₂S₂ C₄₃H₆₆N₁₂O₁₂S₂
Modifications Diacetate salt 1-Deamino, 8-D-arginine, diacetate Native sequence Leucine³, isoleucine⁸
Receptor Affinity V1a > V2 > V1b Selective V2 agonist V1a ≈ V2 Oxytocin receptor > V1a

Key Structural Notes:

  • AVP-DA retains the native arginine at position 8, critical for V1a receptor binding .
  • Desmopressin’s 1-deamino modification and D-arginine substitution reduce vasoconstrictive effects and prolong half-life .
  • Oxytocin differs at residues 3 and 8, conferring selectivity for uterine and mammary receptors .

Pharmacological Profiles

This compound (AVP-DA)
  • Applications : Used in septic shock (V1a-mediated vasoconstriction) and central diabetes insipidus (V2-mediated antidiuresis) .
  • Efficacy : In rodent models, AVP alone showed 100% mortality in anaphylactic shock but improved survival when combined with epinephrine .
Desmopressin Acetate
  • Applications: First-line for nocturnal enuresis and von Willebrand disease (V2-mediated coagulation factor release) .
  • Efficacy : Prolonged antidiuretic action (6–12 hours) due to resistance to enzymatic degradation .
  • Safety : Risk of severe hyponatremia, particularly in elderly patients .
Oxytocin
  • Applications : Labor induction and postpartum hemorrhage (uterine contraction) .

Clinical Outcomes and Research Findings

Compound Survival in Anaphylactic Shock (Rat Model) Hyponatremia Risk Receptor-Mediated Adverse Effects
AVP-DA 100% mortality (alone); 100% survival (with epinephrine) Low Hypertension, coronary ischemia
Desmopressin Acetate Not studied High Headache, nausea
Oxytocin Not applicable None reported Uterine hyperstimulation

Critical Insights :

  • AVP-DA’s efficacy in shock is context-dependent: Epinephrine remains first-line due to AVP’s unmodified vasoconstrictive risks .
  • Desmopressin’s V2 selectivity minimizes cardiovascular side effects but necessitates electrolyte monitoring .

Biological Activity

Arginine Vasopressin Diacetate (AVP-Diacetate) is a synthetic analog of the naturally occurring peptide hormone arginine vasopressin (AVP). AVP is primarily known for its role in regulating water retention in the kidneys and its vasoconstrictive properties. However, AVP also exhibits a range of biological activities that extend beyond these traditional functions, including effects on immune response, cardiovascular regulation, and neuroendocrine signaling. This article aims to explore the biological activity of this compound, highlighting key research findings, case studies, and a comprehensive analysis of its mechanisms of action.

  • Receptor Binding : AVP exerts its effects through three main G protein-coupled receptors:
    • V1a Receptor : Primarily mediates vasoconstriction and is involved in blood pressure regulation.
    • V1b Receptor : Influences the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
    • V2 Receptor : Facilitates water reabsorption in the kidneys by increasing aquaporin-2 channel activity.
  • Immune Modulation : AVP has been shown to enhance immune cell migration and activation. Studies indicate that it stimulates the migration of monocytes and neutrophils, which are crucial for the immune response. The concentration-dependent effects suggest that lower concentrations may enhance chemotaxis while higher concentrations could lead to different immune responses .
  • Neuroendocrine Regulation : AVP plays a significant role in the hypothalamic-pituitary-adrenal (HPA) axis by modulating ACTH secretion, which subsequently influences cortisol release. This pathway is critical during stress responses and has implications for conditions such as septic shock .

Biological Activities

Activity TypeDescriptionReferences
AntidiureticIncreases water reabsorption in kidneys through V2 receptor activation.
VasoconstrictionInduces vascular smooth muscle contraction via V1a receptor activation.
Immune ResponseEnhances migration and activation of leukocytes; promotes respiratory burst.
NeuroendocrineModulates ACTH secretion affecting cortisol levels during stress responses.

Pediatric Applications

A survey conducted on the use of AVP in pediatric intensive care revealed its effectiveness in managing hemodynamic instability in children with congenital heart defects. The study highlighted that AVP can improve organ perfusion without significantly increasing myocardial oxygen demand, making it a valuable therapeutic option in this vulnerable population .

Sepsis Management

In critically ill patients experiencing septic shock, AVP administration has been associated with improved hemodynamics and reduced incidence of low cardiac output syndrome. Although some practitioners express concerns about potential adverse effects, ongoing research supports its role as a second-line treatment option .

Comparative Studies on AVP Analogues

Research comparing AVP-Diacetate to its parent compound has demonstrated enhanced selectivity for antidiuretic and uterine activities with reduced pressor effects. This suggests that modifications to the AVP structure can yield analogues with tailored therapeutic profiles .

Immunomodulatory Effects

Recent studies have shown that AVP can stimulate interferon-gamma production and enhance macrophage phagocytosis, indicating its potential role as an immunomodulator during systemic inflammation . The respiratory burst induced by AVP further supports its function in pathogen clearance.

Q & A

Basic Research Questions

Q. What methodological approaches are used to assess the pharmacokinetic profile of AVP-DA in different populations?

  • Answer: Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma concentrations of AVP-DA and its metabolites. Population-specific factors (e.g., age, renal function) are analyzed using compartmental models or non-linear mixed-effects modeling (NLME). For example, highlights metabolism in the liver and kidneys, necessitating adjusted dosing in renal impairment studies. Standardized protocols for sample collection (e.g., timed intervals post-administration) and validation against reference standards (e.g., USP Arginine Hydrochloride RS ) ensure reproducibility .

Q. How do researchers design experiments to evaluate AVP-DA’s receptor selectivity and binding affinity?

  • Answer: Receptor binding assays using radiolabeled ligands (e.g., 3^3H-AVP-DA) in cell lines expressing V1A, V1B, or V2 receptors are standard. Competitive binding curves and IC50_{50} values are calculated to determine selectivity. notes OXTR receptor cross-reactivity, requiring controls with selective antagonists (e.g., V1A antagonist SR49059). Data should be normalized to baseline activity and validated with triplicate runs to minimize variability .

Q. What protocols ensure reproducibility in AVP-DA bioassays measuring antidiuretic effects?

  • Answer: Bioassays in rodent models follow strict guidelines: standardized hydration states, controlled ambient temperatures, and urine osmolality measurements via freezing-point depression. emphasizes duplicate measurements and background controls (e.g., correcting for endogenous creatine) to reduce interference. Data should be reported with mean ± SEM and include positive controls (e.g., desmopressin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in AVP-DA’s efficacy across demographic subgroups (e.g., elderly vs. young adults)?

  • Answer: Stratified analysis using covariates like age, renal function, and comorbidities is critical. reports severe hyponatremia in elderly patients, suggesting pharmacokinetic differences. Advanced designs incorporate Bayesian hierarchical models to account for subgroup variability, while sensitivity analyses test robustness against confounding variables (e.g., polypharmacy) .

Q. What statistical models are appropriate for longitudinal studies on AVP-DA’s therapeutic effects?

  • Answer: Random-effects models (e.g., Laird-Ware models) handle repeated measures and unbalanced data by partitioning within-subject and between-subject variability. recommends using the EM algorithm for parameter estimation. For time-dependent outcomes (e.g., urine output), generalized estimating equations (GEEs) or Markov chain models may be applied .

Q. How can experimental designs minimize confounding variables in AVP-DA research?

  • Answer: Randomized crossover designs reduce inter-individual variability, while blinding protocols prevent observer bias. advises pre-registering analysis plans to limit post hoc data dredging. Covariate adjustment (e.g., baseline sodium levels) and propensity score matching further mitigate confounding .

Data Reporting and Ethical Considerations

Q. How should researchers document adverse events (e.g., hyponatremia) in AVP-DA clinical trials?

  • Answer: Adverse events must be categorized by severity (CTCAE criteria) and causality (Naranjo scale). underscores the need for frequent electrolyte monitoring in vulnerable populations. Data should be tabulated with incidence rates, confidence intervals, and subgroup breakdowns, following CONSORT guidelines for clinical trials .

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